molecular formula C14H17N3O4 B046580 2-Desamino-2-hydroxy trimethoprim CAS No. 60729-91-1

2-Desamino-2-hydroxy trimethoprim

Cat. No. B046580
CAS RN: 60729-91-1
M. Wt: 291.3 g/mol
InChI Key: OYDLMYVTTNXWRD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of trimethoprim and its derivatives, including 2-desamino-2-hydroxy trimethoprim, often involves multicomponent reactions that allow for structural modifications at various positions of the molecule. One such reaction is the Groebke-Blackburn-Bienaymé reaction, which has been utilized to create novel antibiotic compounds from trimethoprim, demonstrating the versatility in generating analogs with potentially improved or altered antimicrobial profiles (Pedrola et al., 2019).

Molecular Structure Analysis

The crystal and molecular structure of trimethoprim has been extensively analyzed using neutron diffraction, which provides a high-precision description of its structure. Such studies confirm the tautomeric form of the 2,4-diaminopyrimidine and reveal an extensive hydrogen-bonding ribbon that supports the binding of the drug to its target enzyme (Koetzle & Williams, 1976). These insights into trimethoprim's structure can aid in understanding the structural implications of modifying the molecule to create 2-desamino-2-hydroxy trimethoprim.

Chemical Reactions and Properties

Trimethoprim undergoes various chemical reactions, including chlorination and oxidation, which lead to the formation of chlorinated and hydroxylated products. These reactions are influenced by factors such as pH, indicating the compound's reactive nature under different environmental conditions (Dodd & Huang, 2007). Understanding these reactions is crucial for predicting the behavior and stability of its derivatives, including 2-desamino-2-hydroxy trimethoprim.

Physical Properties Analysis

The physical properties of trimethoprim, such as solubility and stability, are critical for its pharmaceutical application. Studies have shown that modifications to trimethoprim's structure, such as the introduction of hydroxy or acetyl groups, can significantly affect these properties, potentially improving its solubility and therapeutic efficacy (Elshaer et al., 2012). These findings highlight the importance of physical property analysis in the development of trimethoprim derivatives.

Chemical Properties Analysis

The chemical properties of trimethoprim, including its reactivity with various chemical species and its degradation pathways, have been explored to understand its environmental fate and the potential for creating more stable or effective derivatives. For example, the degradation of trimethoprim by thermo-activated persulfate oxidation reveals specific reactive sites within the molecule and the formation of intermediate products (Ji et al., 2016). These studies provide insights into the chemical behavior of trimethoprim and its derivatives, including 2-desamino-2-hydroxy trimethoprim.

Scientific Research Applications

Antibiotic Resistance Evolution

2-Desamino-2-hydroxy trimethoprim (2-DTMP) has been studied for its potential to impede the evolution of antibiotic resistance. Research shows that 2-DTMP can inhibit both the dihydrofolate reductase (DHFR) enzyme and its resistant variants, such as the L28R mutation in Escherichia coli. This inhibition is crucial because it selects against the emergence of trimethoprim (TMP)-resistant bacteria, thus potentially increasing the long-term efficacy of antimicrobial therapies by influencing the genetic pathways leading to resistance. The detailed characterization of resistance-conferring mutations in DHFR highlights the potential of 2-DTMP in identifying drugs that can combat antibiotic-resistant bacteria (Manna et al., 2021).

Future Directions

The modification of the 2’-amino group in trimethoprim analogs, such as 2-Desamino-2-hydroxy trimethoprim, is an attractive direction for future research. This modification overcomes the action of resistance determinants acting at that position and results in increased selectivity for the prokaryotic over eukaryotic ribosomes .

properties

IUPAC Name

6-amino-5-[(3,4,5-trimethoxyphenyl)methyl]-1H-pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4/c1-19-10-5-8(6-11(20-2)12(10)21-3)4-9-7-16-14(18)17-13(9)15/h5-7H,4H2,1-3H3,(H3,15,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYDLMYVTTNXWRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CC2=C(NC(=O)N=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Desamino-2-hydroxy trimethoprim

CAS RN

60729-91-1
Record name 2-Desamino-2-hydroxy trimethoprim
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060729911
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-DESAMINO-2-HYDROXY TRIMETHOPRIM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/376E44QHJS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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